![molecular formula C10H11ClO3 B562975 Clofibric-d4 Acid CAS No. 1184991-14-7](/img/structure/B562975.png)
Clofibric-d4 Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of Clofibric-d4 Acid is C10H7ClD4O3 . The InChI code is InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D . The SMILES structure is OC(C©©OC1=C([2H])C([2H])=C(C([2H])=C1[2H])Cl)=O .Physical And Chemical Properties Analysis
Clofibric-d4 Acid is a solid substance . It is soluble in acetonitrile, DMSO, and methanol . The molecular weight is 218.67 .Scientific Research Applications
Subheading Adsorption Techniques for Clofibric Acid Mitigation
Clofibric acid (CA), a metabolite of Clofibric-d4 Acid, has been identified as a persistent environmental pollutant, particularly in aqueous media. Recent studies have focused on the mitigation of CA pollution using various adsorption techniques. The most effective adsorbents identified were carbon-based materials, with graphene nano-sheets showing the highest adsorption capacity of 994 mg/g. Adsorption of CA was found to fit best with the Langmuir or Freundlich isotherm models, and the kinetics of this process predominantly followed the pseudo-second order model. The research highlights the potential of adsorption as a cost-effective industrial-scale solution for removing CA from effluents, with future studies suggested to focus on enhancing the adsorption capacity of graphene oxide and metal-organic frameworks, as well as exploring disposal techniques for used adsorbents post-CA uptake (Ighalo et al., 2020).
Environmental Presence and Fate
Subheading Clofibric Acid in the Aquatic Environment
The presence and fate of pharmaceutically active compounds like Clofibric-d4 Acid and its metabolites in the aquatic environment have garnered significant attention. Studies conducted across various countries have detected Clofibric Acid in sewage influent and effluent samples as well as in surface waters downstream from municipal sewage treatment plants. Some pharmaceutical compounds, including Clofibric Acid, are not fully eliminated in sewage treatment processes and are discharged into receiving waters. This has raised concerns about their impact on the environment and the potential for these compounds to leach through soil and contaminate groundwater (Heberer, 2002).
properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724530 | |
Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clofibric-d4 Acid | |
CAS RN |
1184991-14-7 | |
Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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